![molecular formula C22H28N4O6 B2618466 methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896386-61-1](/img/structure/B2618466.png)
methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H28N4O6 and its molecular weight is 444.488. The purity is usually 95%.
BenchChem offers high-quality methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metal-Free Synthesis Protocols
Metal-free synthesis protocols, such as the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, highlight the interest in developing environmentally friendly and efficient methods for preparing bioactive quinazoline derivatives. These compounds, including quinoxaline-3-carboxylates and their analogues, are key structural motifs in many bioactive natural products and synthetic drugs. Such research demonstrates the ongoing efforts to improve synthetic routes for quinazoline derivatives, which could potentially apply to the synthesis of "methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate" (Xie et al., 2019).
Antitumor and Antimalarial Properties
The investigation of quinazoline derivatives for their antitumor and antimalarial properties is a significant area of research. For instance, trimetrexate, a 6-[(phenylamino)methyl]-2,4-quinazolinediamine, has shown a broad spectrum of antitumor effects and is undergoing preclinical toxicology evaluation. This emphasizes the potential therapeutic applications of quinazoline derivatives in treating diseases, suggesting that our compound of interest could also be explored for similar activities (Elslager et al., 1983).
Biological Activities of Carbazole Alkaloids
The structural and functional diversity of carbazole alkaloids, including their potent antimicrobial, antiprotozoal, and cytotoxic activities against various cancer cell lines, provides a context for the interest in similar heterocyclic compounds. Such studies suggest potential research applications of "methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate" in exploring biological activities and developing new therapeutics (Greger, 2017).
Synthesis and Characterization of Novel Derivatives
Research on the synthesis and characterization of novel derivatives, such as the development of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring, indicates the broad interest in modifying quinazoline scaffolds to evaluate their analgesic and anti-inflammatory activities. These studies demonstrate the versatility of quinazoline derivatives in drug development and the potential for the compound to be modified and evaluated for similar activities (Dewangan et al., 2016).
特性
IUPAC Name |
methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c1-32-21(30)15-6-7-16-17(13-15)24-22(31)26(20(16)29)10-4-2-3-5-18(27)25-11-8-14(9-12-25)19(23)28/h6-7,13-14H,2-5,8-12H2,1H3,(H2,23,28)(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEOELNCFJFCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2618383.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)
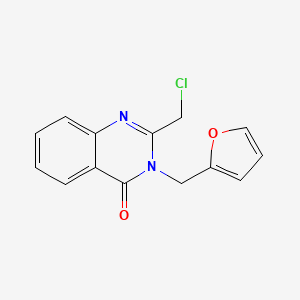

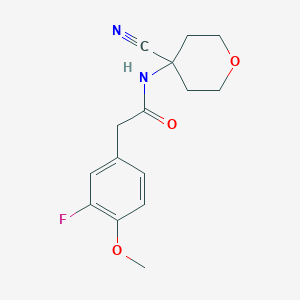
![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2618397.png)
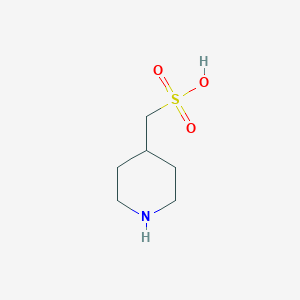
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)
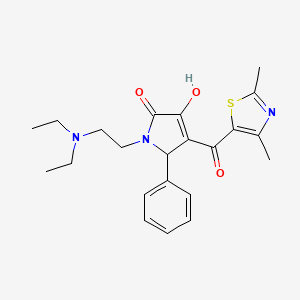
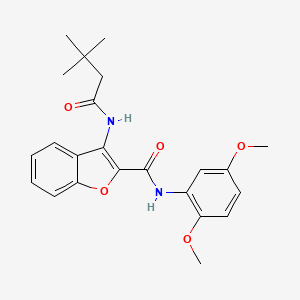
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2618404.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride](/img/structure/B2618405.png)
![4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2618406.png)